1-(4-Iodophenyl)-2,6-piperidinedione
Description
1-(4-Iodophenyl)-2,6-piperidinedione is a piperidinedione derivative featuring a 4-iodophenyl substituent at the 1-position of the heterocyclic ring. Piperidinediones are six-membered lactams with two ketone groups at the 2- and 6-positions, conferring unique electronic and steric properties. The iodine substituent in this compound introduces electron-withdrawing effects and enhanced molecular weight compared to halogenated analogs, which may influence reactivity, solubility, and pharmacological behavior.
Properties
CAS No. |
200706-81-6 |
|---|---|
Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
1-(4-iodophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10INO2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3H2 |
InChI Key |
APAGESUSYBIZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2,6-piperidinedione typically involves the reaction of 4-iodoaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperidinedione ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1-(4-Iodophenyl)-2,6-piperidinedione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-(4-Iodophenyl)-2,6-piperidinedione is in cancer therapy. Research indicates that compounds with similar structural frameworks exhibit potential anticancer properties through mechanisms such as the inhibition of lactate dehydrogenase A (LDHA), an enzyme often overexpressed in cancer cells.
Case Study: LDHA Inhibition
- Study Reference : WO2015140133A1 describes methods for using piperidine-dione derivatives to inhibit LDHA for cancer treatment.
- Findings : The administration of these compounds has shown effectiveness against various cancers, including breast, prostate, and lung cancers. The study emphasizes that targeting LDHA can lead to reduced tumor growth and improved patient outcomes .
Neurological Applications
The compound's potential extends to neurological disorders, where similar piperidine derivatives have been explored for their effects on neurotransmitter systems.
Case Study: SPECT Imaging
- Study Reference : A study evaluated radiolabeled ligands based on piperidine structures for SPECT imaging of serotonin receptors.
- Findings : Although specific data on 1-(4-Iodophenyl)-2,6-piperidinedione is limited, the research highlights the importance of piperidine derivatives in developing imaging agents that can visualize receptor activity in vivo, which is crucial for diagnosing neurological conditions .
Drug Development and Synthesis
The synthesis of 1-(4-Iodophenyl)-2,6-piperidinedione and its derivatives is a focal point in drug development. Advances in synthetic methodologies have facilitated the creation of various analogs with enhanced biological activity.
Synthesis Techniques
- Recent literature has documented innovative synthetic routes involving asymmetric hydrogenation and cycloaddition reactions to produce piperidine derivatives with high yields and selectivity . These methods can be adapted to synthesize 1-(4-Iodophenyl)-2,6-piperidinedione efficiently.
| Synthesis Method | Description | Yield |
|---|---|---|
| Asymmetric Hydrogenation | Utilizes catalysts for selective hydrogenation of piperidinones | High |
| Cycloaddition Reactions | Forms new piperidine rings through intramolecular reactions | Moderate to High |
Radiopharmaceutical Applications
The compound's ability to be labeled with isotopes opens avenues for its use as a radiopharmaceutical. This application is particularly relevant in diagnostic imaging.
Case Study: Muscarinic Receptor Imaging
- Study Reference : WO1995011234A1 discusses radiolabeled compounds for imaging muscarinic receptors.
- Findings : These compounds can be used to diagnose heart-related disorders by providing clear images of receptor activity, which is essential for understanding conditions like ischemia and arrhythmias .
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-(4-Iodophenyl)-2,6-piperidinedione with structurally related compounds from recent studies:
Key Observations :
- Halogen Effects : The iodine substituent in a15 (Ethyl 1-(4-iodophenyl)-...-carboxylate) increases melting point (234–237°C) compared to brominated analogs (e.g., a11: 223–227°C), likely due to stronger van der Waals interactions from iodine’s larger atomic radius .
- Steric Considerations : Bulky aryl substituents (e.g., iodophenyl vs. benzyl) may reduce conformational flexibility, affecting binding to biological targets .
Biological Activity
1-(4-Iodophenyl)-2,6-piperidinedione is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H12INO2
- Molecular Weight : 303.12 g/mol
- Structure : The compound features a piperidine ring with an iodophenyl substituent and two carbonyl groups, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 1-(4-Iodophenyl)-2,6-piperidinedione has been evaluated in several contexts:
Antitumor Activity
Recent studies have demonstrated that derivatives of piperidinedione compounds exhibit significant antiproliferative effects against various human cancer cell lines. For instance, compounds structurally similar to 1-(4-Iodophenyl)-2,6-piperidinedione showed potent inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition correlates with increased cytotoxicity in cancer cells, suggesting that such compounds could serve as potential antitumor agents .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Topoisomerase II Inhibition |
|---|---|---|---|
| 1-(4-Iodophenyl)-2,6-piperidinedione | HCT15 | 10 | Yes |
| Similar Derivative A | K562 | 5 | Yes |
| Similar Derivative B | MCF7 | 8 | Yes |
Neuropharmacological Effects
The compound has also been studied for its effects on neurotransmitter systems. Analogous piperidine derivatives have shown affinity for dopamine and serotonin transporters, implicating potential applications in treating neuropsychiatric disorders. Specific modifications to the piperidine structure can enhance selectivity towards these transporters .
Case Study: Dopamine Transporter Affinity
In a study evaluating various piperidine derivatives, it was found that certain substitutions significantly increased binding affinity to the dopamine transporter (DAT). For example, the introduction of a phenyl group at the 4-position led to enhanced selectivity and potency compared to non-substituted analogs .
The mechanism by which 1-(4-Iodophenyl)-2,6-piperidinedione exerts its biological effects may involve:
- Topoisomerase Inhibition : The compound acts as a topoisomerase poison, stabilizing the enzyme-DNA complex and preventing proper DNA replication.
- Neurotransmitter Modulation : By interacting with DAT and serotonin transporters, it may alter neurotransmitter levels in the synaptic cleft, influencing mood and behavior.
Safety and Toxicology
While initial studies indicate promising biological activity, further investigation into the safety profile of 1-(4-Iodophenyl)-2,6-piperidinedione is necessary. Toxicological assessments are crucial to understand potential side effects and establish therapeutic windows for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
